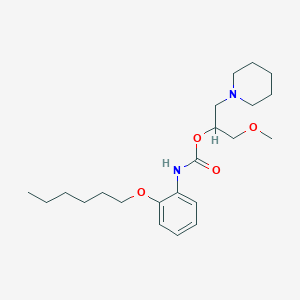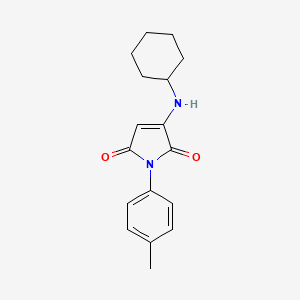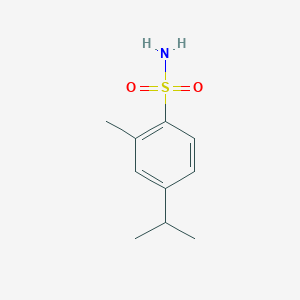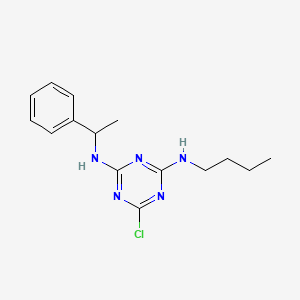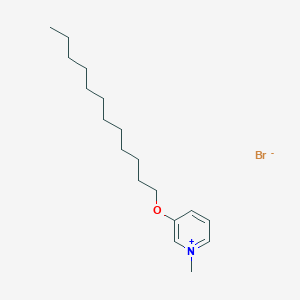
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide is a cationic surfactant known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is used in various applications due to its ability to reduce surface tension and form micelles in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-1-methylpyridin-1-ium bromide typically involves the quaternization of 3-(dodecyloxy)pyridine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to substitute the bromide ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products
Substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding hydroxide salt.
Oxidation: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Applications De Recherche Scientifique
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of 3-(Dodecyloxy)-1-methylpyridin-1-ium bromide primarily involves its ability to interact with lipid bilayers and proteins. The compound can insert itself into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dodecyloxy)-2-hydroxypropyl trimethylammonium bromide
- 1-Methyl-3-propylimidazolium bromide
Uniqueness
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and in forming stable micelles, which is advantageous in various applications compared to other similar compounds.
Propriétés
Numéro CAS |
113187-39-6 |
|---|---|
Formule moléculaire |
C18H32BrNO |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3-dodecoxy-1-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C18H32NO.BrH/c1-3-4-5-6-7-8-9-10-11-12-16-20-18-14-13-15-19(2)17-18;/h13-15,17H,3-12,16H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
CQNNQGDJXKZHGU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCOC1=C[N+](=CC=C1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
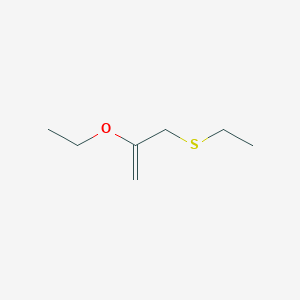


![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)

